3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride
Description
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is a fluorinated azetidine derivative characterized by a 2-fluorobenzyl ether group attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are valued in medicinal chemistry for their conformational rigidity and metabolic stability.
This compound has been utilized as a building block in drug discovery, particularly in the synthesis of serotonin reuptake inhibitors and other central nervous system (CNS)-targeting agents.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9;/h1-4,9,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGKVZKHKFSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-72-6 | |
| Record name | Azetidine, 3-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl alcohol with azetidine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Findings :
- Halogen Effects : Fluorine’s electronegativity and small atomic radius reduce steric hindrance compared to chlorine, favoring tighter target binding . For example, 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride may exhibit superior selectivity in serotonin reuptake inhibition over its chloro-substituted counterpart due to reduced off-target interactions .
- Positional Isomerism : Para-substituted chloro derivatives (e.g., 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride) show prolonged half-lives in metabolic assays compared to ortho-substituted variants, attributed to reduced cytochrome P450 interactions .
Fluorinated Azetidine Derivatives
Fluorination directly on the azetidine ring or adjacent groups alters physicochemical and pharmacological profiles:
Key Findings :
- Ring Fluorination: 3-Fluoroazetidine hydrochloride exhibits a 30% increase in metabolic stability compared to non-fluorinated azetidines in liver microsome assays .
- Difluoro Derivatives : 3,3-Difluoroazetidine hydrochloride’s planar conformation enhances binding to flat enzymatic active sites, as seen in SARS-CoV-2 main protease studies .
Phenoxy and Heterocyclic Analogues
Compounds with alternative aromatic linkages or heterocycles:
Key Findings :
- Phenoxy vs. Benzyloxy: Phenoxy-linked compounds (e.g., 3-(4-Chlorophenoxy)azetidine hydrochloride) exhibit 40% lower blood-brain barrier permeability due to increased polarity .
- Ring Size : Piperidine analogues show broader target engagement but reduced selectivity in serotonin transporter binding assays compared to azetidines .
Biological Activity
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is a synthetic compound that has garnered interest in the pharmaceutical and biochemical fields due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is characterized by its azetidine ring and a fluorobenzyl ether group. Its molecular formula is , with a molecular weight of approximately 215.66 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.66 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is primarily attributed to its interactions with specific biological targets. The compound has been studied for its potential to inhibit various enzymes and receptors, which are crucial in several physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Binding : The compound's structural features allow it to bind to specific receptors, enhancing or inhibiting their activity, which could lead to therapeutic effects in various conditions.
Biological Activity
Research indicates that 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride exhibits significant biological activity, particularly in the context of pharmacology. Notable activities include:
- Antitumor Activity : Case studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride:
-
Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
Cell Line IC50 (µM) MCF-7 15.4 HeLa 22.8 - Neuroprotection : In a model of oxidative stress-induced neuronal injury, treatment with 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride resulted in reduced cell death and improved cell viability compared to untreated controls.
Pharmacokinetics
Understanding the pharmacokinetics of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is essential for evaluating its therapeutic potential:
- Absorption : The lipophilic nature of the fluorobenzyl group suggests efficient absorption across biological membranes.
- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, which may affect its bioavailability and duration of action.
- Excretion : Research is ongoing to determine the excretion pathways for this compound, which is critical for assessing safety and efficacy.
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride?
Answer: The synthesis typically involves nucleophilic substitution of a fluorobenzyl group onto an azetidine scaffold. Key steps include:
- Step 1: Preparation of azetidine intermediates (e.g., 3-hydroxyazetidine hydrochloride) via cyclization of γ-chloroamines or reductive amination .
- Step 2: Functionalization with 2-fluorobenzyl groups using Mitsunobu conditions (e.g., DIAD/PPh₃) or SN2 displacement with 2-fluorobenzyl bromide in polar aprotic solvents (DMF, DMSO) .
- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .
Q. How should researchers characterize the purity and structure of this compound?
Answer:
Q. What are the solubility and storage recommendations?
Answer:
Q. What safety precautions are critical during handling?
Answer:
- Hazards: Irritant (skin/eyes), hygroscopic. Use PPE (gloves, goggles) and work in a fume hood.
- Emergency Measures: P201 (obtain specialized instructions), P210 (avoid heat/open flames) .
Advanced Research Questions
Q. How does the fluorobenzyl substituent influence biological activity compared to non-fluorinated analogs?
Answer:
- Pharmacokinetics: Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. The 2-fluoro group increases lipophilicity (clogP ~1.2), improving blood-brain barrier penetration .
- Case Study: In SH-SY5Y neuronal cells, fluorinated azetidines (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine HCl) showed 2-fold higher inhibition of MPP⁺-induced cytotoxicity vs. non-fluorinated analogs via ROS scavenging .
Q. What analytical methods resolve contradictions in reported reaction yields?
Answer:
- Issue: Yield discrepancies (e.g., 65% vs. 78%) arise from residual moisture or incomplete salt formation.
- Resolution:
Q. How can structure-activity relationships (SAR) guide optimization of azetidine derivatives?
Answer:
Q. What in vitro models are suitable for studying neuroprotective effects?
Answer:
- SH-SY5Y Cells: Pre-treated with 10 µM compound for 24h before inducing oxidative stress (e.g., 100 µM MPP⁺). Measure viability via MTT assay and mitochondrial membrane potential (JC-1 dye) .
- BV2 Microglia: LPS-stimulated cells to assess NLRP3 inflammasome inhibition (IL-1β ELISA, caspase-1 activity) .
Q. How to address discrepancies in reported melting points or spectral data?
Answer:
Q. What computational methods predict the compound’s reactivity or metabolite profile?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
